molecular formula C23H18N2O2 B12612548 5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 880771-30-2

5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12612548
CAS No.: 880771-30-2
M. Wt: 354.4 g/mol
InChI Key: DBXHHSGCARTJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic organic compound that belongs to the class of pyrrolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Phenylethynyl Group: This step might involve Sonogashira coupling reactions using phenylacetylene and a suitable halogenated precursor.

    Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the pyrrolopyridine core or the phenylethynyl group, leading to various reduced forms.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrole
  • 5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyridine
  • 5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-indole

Uniqueness

The uniqueness of 5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine lies in its specific structural features, such as the combination of the pyrrolopyridine core with the phenylethynyl and dimethoxyphenyl groups. These features might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

880771-30-2

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(2-phenylethynyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C23H18N2O2/c1-26-21-11-10-17(13-22(21)27-2)19-12-20-18(14-24-23(20)25-15-19)9-8-16-6-4-3-5-7-16/h3-7,10-15H,1-2H3,(H,24,25)

InChI Key

DBXHHSGCARTJSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(NC=C3C#CC4=CC=CC=C4)N=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.